molecular formula C12H12O2S2 B14364288 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid CAS No. 92594-19-9

3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid

Katalognummer: B14364288
CAS-Nummer: 92594-19-9
Molekulargewicht: 252.4 g/mol
InChI-Schlüssel: DPTXLUPOPSRPEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid: is a chemical compound that belongs to the class of organic compounds known as benzothiopyrans. These compounds are characterized by a benzene ring fused to a thiopyran ring. The presence of a propanoic acid group attached to the benzothiopyran structure makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid typically involves the reaction of benzothiopyran derivatives with propanoic acid derivatives under specific conditions. One common method involves the use of a thiol group to introduce the sulfanyl linkage. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or antimicrobial properties .

Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics .

Wirkmechanismus

The mechanism of action of 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

    2H-1-Benzothiopyran: A simpler structure without the propanoic acid group.

    3,4-Dihydro-2H-1-benzopyran: Similar structure but with an oxygen atom instead of sulfur.

    Thiochroman: Another sulfur-containing benzene derivative.

Uniqueness: 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid is unique due to the presence of both the benzothiopyran ring and the propanoic acid group. This combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

92594-19-9

Molekularformel

C12H12O2S2

Molekulargewicht

252.4 g/mol

IUPAC-Name

3-(2H-thiochromen-4-ylsulfanyl)propanoic acid

InChI

InChI=1S/C12H12O2S2/c13-12(14)6-8-16-11-5-7-15-10-4-2-1-3-9(10)11/h1-5H,6-8H2,(H,13,14)

InChI-Schlüssel

DPTXLUPOPSRPEP-UHFFFAOYSA-N

Kanonische SMILES

C1C=C(C2=CC=CC=C2S1)SCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.